molecular formula C14H19NO B11759003 [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol

[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol

Cat. No.: B11759003
M. Wt: 217.31 g/mol
InChI Key: GLYLYCOYZOZARK-MELADBBJSA-N
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Description

[(1R,5R,6R)-3-benzyl-3-azabicyclo[320]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol typically involves the use of starting materials that can form the azabicyclo structure. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and solvents that facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate]
  • [(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

Uniqueness

[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol is unique due to its specific azabicyclo structure and the presence of a benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol

InChI

InChI=1S/C14H19NO/c16-10-13-6-12-8-15(9-14(12)13)7-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13-,14+/m0/s1

InChI Key

GLYLYCOYZOZARK-MELADBBJSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]2[C@@H]1CO)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC2C1CO)CC3=CC=CC=C3

Origin of Product

United States

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